Alcaloidi di diidrobenzofenantredina

Dihydrobenzophenanthridine alkaloids are a class of natural products derived from plants, particularly found in various species of the family Apocynaceae. These compounds exhibit a rich diversity in their chemical structures and biological activities. Structurally, they typically consist of a benzophenanthridine skeleton with dihydro features, often bearing functional groups such as hydroxyls, amides, or carboxylic acids.

Biologically, these alkaloids are known for their potent pharmacological properties, including anti-inflammatory, antitumor, and antioxidant activities. They have attracted considerable interest in medicinal chemistry due to their therapeutic potential. For instance, some dihydrobenzophenanthridine alkaloids exhibit significant inhibitory effects on various enzymes involved in disease progression, making them promising candidates for drug development.

In research applications, these compounds are often used as tools in biochemistry and pharmacology studies to investigate the mechanisms of action related to their biological activities. Their chemical complexity and structural uniqueness provide valuable insights into natural product chemistry and offer opportunities for synthesizing analogues with improved properties.

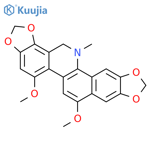

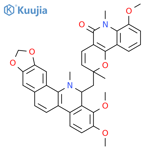

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

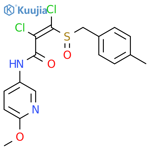

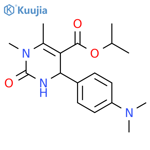

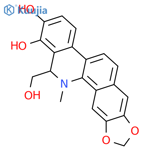

|

Ambidalmine A1 | 1433460-68-4 | C26H27NO7 |

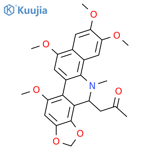

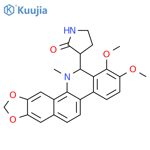

|

Buesgeniine | 912469-55-7 | C34H37NO8 |

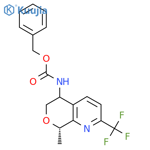

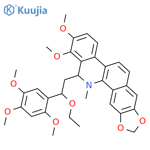

|

Chelerythridimerine; 9,10-Di-O-de-Me, 9,10-methylene ether | 475282-51-0 | C44H36N2O9 |

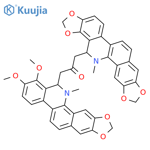

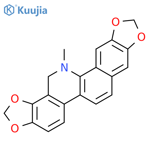

|

Bocconoline; Di-O-de-Me | 2101319-60-0 | C20H17NO5 |

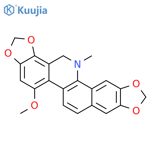

|

Chelelactam | 112899-82-8 | C25H24N2O5 |

|

Dihydrosanguinarine | 3606-45-9 | C20H15NO4 |

|

[1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridine,13,14-dihydro-5-methoxy-13-methyl- | 28342-26-9 | C21H17NO5 |

|

5,7-dimethoxy-13-methyl-13,14-dihydro[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridine | 77785-12-7 | C22H19NO6 |

|

1,2-dimethoxy-12-methyl-12,13-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c]phenanthridin-13-ol | 4070-42-2 | C21H19NO5 |

|

simulanoquinoline | 155416-22-1 | C37H34N2O7 |

Letteratura correlata

-

1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

Fornitori consigliati

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati